Nickel(II)-cyanid-Tetrahydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

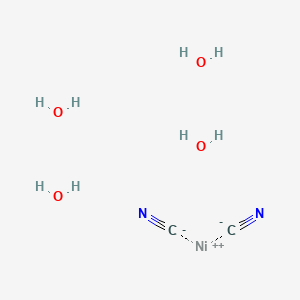

Nickel(II) cyanide tetrahydrate is an inorganic compound with the chemical formula Ni(CN)₂·4H₂O. It appears as a light green powder and is known for its applications in various industrial processes, particularly in metallurgy and nickel-plating . The compound is insoluble in water but soluble in ammonium carbonate, ammonia, and alkali cyanides .

Wissenschaftliche Forschungsanwendungen

Metallurgie und Nickelbeschichtung

Nickel(II)-cyanid-Tetrahydrat wird in metallurgischen Prozessen und der Nickelbeschichtungsindustrie eingesetzt {svg_1} {svg_2}. Es dient als Vorläufer für die Nickelbeschichtung, die verschiedenen Metallen Korrosionsbeständigkeit und Glanz verleiht. Die Löslichkeit der Verbindung in Ammoniumcarbonat und Alkalicyaniden macht sie für galvanische Anwendungen geeignet.

Elektronik

In der Elektronikindustrie wird this compound bei der Herstellung elektronischer Komponenten eingesetzt, bei denen eine Nickelbeschichtung für die Leitfähigkeit und den Schutz vor Korrosion erforderlich ist {svg_3}.

Medizin

Obwohl this compound nicht direkt in medizinischen Anwendungen verwendet wird, kann seine Rolle in der Metallurgie und Nickelbeschichtung indirekt zu medizinischen Geräten und Ausrüstungen beitragen, die Nickelbeschichtungen für ihre antimikrobiellen Eigenschaften benötigen {svg_4}.

Umweltwissenschaften

This compound wird nicht direkt in der Umweltwissenschaft angewendet; seine Rolle in der Metallurgie kann jedoch indirekt Auswirkungen auf Umwelttechnologien haben. So ist die Nickelbeschichtung unerlässlich für die Herstellung von Teilen für Geräte, die in der Umweltüberwachung und -sanierung verwendet werden {svg_5}.

Energiespeicher

This compound wird möglicherweise nicht direkt in der Energiespeicherung eingesetzt; Nickel spielt jedoch eine entscheidende Rolle in verschiedenen Energiespeichersystemen. Nickelbasierte Verbindungen werden für ihr Potenzial zur Steigerung der Energiespeicherkapazität von Superkondensatoren und Batterien untersucht {svg_6} {svg_7}.

Chemische Synthese

This compound kann an der Synthese von Nickel-Nanopartikeln beteiligt sein, die als Katalysatoren in chemischen Reaktionen verwendet werden. Diese Nanopartikel können verschiedene katalytische Prozesse erleichtern, darunter die Hydrierung und die Bildung von Kohlenstoff-Kohlenstoff-Bindungen {svg_8} {svg_9}.

Materialwissenschaften

In den Materialwissenschaften wird this compound bei der Synthese von nickelbasierten Materialien verwendet, die Anwendungen in der Herstellung von Legierungen und Beschichtungen mit spezifischen Eigenschaften haben, die in Umgebungen mit hohen Belastungen erforderlich sind {svg_10}.

Analytische Chemie

Die Rolle von this compound in der analytischen Chemie besteht hauptsächlich in seiner Verwendung in der Nickelbeschichtung, die für den Bau von Analysegeräten, Sensoren und Geräten unerlässlich sein kann {svg_11}.

Wirkmechanismus

Target of Action

Nickel(II) cyanide tetrahydrate is a complex inorganic compound It has been used in biochemical research .

Mode of Action

It is known that the compound can form complexes with other molecules . For example, it can interact with human serum albumin, a major protein in blood plasma, which could potentially affect its function .

Biochemical Pathways

Nickel(II) cyanide tetrahydrate may affect several biochemical pathways. One study suggests that nickel-induced toxicity responses in human epithelial cells involve disruption of protein responses and protein response-based biochemical pathways . .

Pharmacokinetics

It is known that the compound is insoluble in most solvents , which suggests that its bioavailability may be limited.

Result of Action

It is known that exposure to nickel compounds can cause various health effects, including allergic reactions and potential carcinogenic effects .

Action Environment

The action of Nickel(II) cyanide tetrahydrate can be influenced by various environmental factors. For example, its solubility can be affected by the pH and the presence of other ions in the solution . Additionally, its stability and efficacy can be influenced by temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nickel(II) cyanide tetrahydrate can be synthesized by adding two equivalents of sodium or potassium cyanide to a solution of nickel(II) ions in an aqueous solution. This reaction leads to the precipitation of nickel(II) cyanide tetrahydrate . The reaction can be represented as:

Ni2++2CN−+4H2O→Ni(CN)2⋅4H2O

Industrial Production Methods: In industrial settings, the preparation of nickel(II) cyanide tetrahydrate follows similar principles but on a larger scale. The tetrahydrate form can be converted to anhydrous nickel(II) cyanide by heating it to 140°C .

Analyse Chemischer Reaktionen

Types of Reactions: Nickel(II) cyanide tetrahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

Nickel(II) cyanide can react with potassium cyanide to form potassium tetracyanonickelate:Substitution: Ni(CN)2+2KCN→K2[Ni(CN)4]

Upon heating, nickel(II) cyanide decomposes into nickel and cyanogen:Decomposition: Ni(CN)2→Ni+(CN)2

Biologische Aktivität

Nickel(II) cyanide tetrahydrate (Ni(CN)₂·4H₂O), a compound of significant industrial interest, exhibits notable biological activities and toxicological properties. This article delves into its synthesis, structural characteristics, biological interactions, and environmental implications based on a comprehensive review of existing literature.

Chemical Structure and Properties

Nickel(II) cyanide tetrahydrate is characterized by its square planar geometry around the nickel ion (Ni²⁺), coordinated by two cyanide ligands (CN⁻) and four water molecules. The molecular formula is Ni(CN)₂·4H₂O, with a molecular weight of approximately 182.73 g/mol. It is primarily synthesized through the reaction of nickel(II) salts with alkali metal cyanides, leading to precipitation reactions that yield this hydrated form .

Toxicity Profile

Nickel(II) cyanide tetrahydrate is recognized for its high toxicity , particularly due to the presence of cyanide ions, which are potent inhibitors of cellular respiration. The compound poses several health risks, including:

- Acute Toxicity : Exposure can lead to symptoms such as headache, dizziness, nausea, and in severe cases, respiratory failure or death.

- Chronic Effects : Long-term exposure may result in skin sensitization and respiratory issues. It has been classified as a carcinogen (Category 1B) by various health authorities .

The biological activity of nickel(II) cyanide tetrahydrate is primarily attributed to its interaction with cellular components:

- Enzyme Inhibition : The cyanide ion binds to cytochrome c oxidase in the mitochondrial electron transport chain, effectively halting aerobic respiration and leading to cellular hypoxia.

- Reactive Oxygen Species (ROS) : Nickel compounds can generate ROS, contributing to oxidative stress and subsequent cellular damage .

Environmental Impact

Nickel(II) cyanide tetrahydrate is also a concern in environmental contexts due to its potential for bioaccumulation and toxicity to aquatic life. It is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the environment .

Industrial Applications and Risks

- Gold Mining : Nickel(II) cyanide tetrahydrate is sometimes used in processes involving cyanide for gold extraction. Its presence in wastewater can lead to significant ecological damage if not managed properly .

- Metallurgical Processes : In nickel plating and other metallurgical applications, the handling of this compound requires stringent safety measures due to its toxic nature .

Data Table: Toxicological Summary

| Endpoint | Value/Description |

|---|---|

| CAS Number | 13477-95-7 |

| Molecular Weight | 182.73 g/mol |

| Acute Toxicity | Very toxic; potential respiratory failure |

| Carcinogenicity | Category 1B |

| Environmental Hazards | Very toxic to aquatic organisms |

Eigenschaften

CAS-Nummer |

13477-95-7 |

|---|---|

Molekularformel |

C2H8N2NiO4 |

Molekulargewicht |

182.79 g/mol |

IUPAC-Name |

nickel(2+);dicyanide;tetrahydrate |

InChI |

InChI=1S/2CN.Ni.4H2O/c2*1-2;;;;;/h;;;4*1H2/q2*-1;+2;;;; |

InChI-Schlüssel |

VHHVAACTKRUWEK-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.O.O.O.O.[Ni+2] |

Kanonische SMILES |

[C-]#N.[C-]#N.O.O.O.O.[Ni+2] |

Synonyme |

Nickel(II) cyanide tetrahydrate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.